molecular formula C6H7NO4 B173650 Ethyl 5-hydroxyisoxazole-3-carboxylate CAS No. 197729-42-3

Ethyl 5-hydroxyisoxazole-3-carboxylate

Cat. No. B173650
M. Wt: 157.12 g/mol
InChI Key: CDZUEOIXZYSNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-hydroxyisoxazole-3-carboxylate (EHIC) is a chemical compound that has gained significant attention in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications. EHIC is a synthetic compound that belongs to the class of isoxazole derivatives, which possess a wide range of biological activities, including anti-inflammatory, antitumor, anticonvulsant, and analgesic effects.

Mechanism Of Action

Ethyl 5-hydroxyisoxazole-3-carboxylate exerts its pharmacological effects by modulating the activity of various neurotransmitters, including acetylcholine, glutamate, and GABA. Ethyl 5-hydroxyisoxazole-3-carboxylate has been shown to enhance cholinergic neurotransmission by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Moreover, Ethyl 5-hydroxyisoxazole-3-carboxylate has been reported to modulate the activity of glutamate receptors, which play a crucial role in the pathogenesis of various neurological disorders.

Biochemical And Physiological Effects

Ethyl 5-hydroxyisoxazole-3-carboxylate has been shown to possess several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Several studies have reported that Ethyl 5-hydroxyisoxazole-3-carboxylate can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the pathogenesis of neuroinflammation. Moreover, Ethyl 5-hydroxyisoxazole-3-carboxylate has been shown to scavenge free radicals and reduce oxidative stress, which is a key factor in the pathogenesis of various neurological disorders.

Advantages And Limitations For Lab Experiments

Ethyl 5-hydroxyisoxazole-3-carboxylate possesses several advantages as a research tool, including its synthetic availability, low toxicity, and high potency. Moreover, Ethyl 5-hydroxyisoxazole-3-carboxylate can be easily modified to obtain derivatives with improved pharmacological properties. However, Ethyl 5-hydroxyisoxazole-3-carboxylate also possesses certain limitations, including its poor solubility in water, which limits its use in in vivo studies.

Future Directions

Ethyl 5-hydroxyisoxazole-3-carboxylate has shown promising results in preclinical studies, and several derivatives of Ethyl 5-hydroxyisoxazole-3-carboxylate have been synthesized with improved pharmacological properties. Future research should focus on the development of Ethyl 5-hydroxyisoxazole-3-carboxylate derivatives with improved solubility and bioavailability, which can be used for in vivo studies. Moreover, Ethyl 5-hydroxyisoxazole-3-carboxylate can be used as a lead compound for the development of novel drugs for the treatment of neurological disorders.

Synthesis Methods

Ethyl 5-hydroxyisoxazole-3-carboxylate can be synthesized through various methods, including the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride and sodium acetate. The reaction leads to the formation of ethyl 5-oxoisoxazole-3-carboxylate, which is then treated with sodium hydroxide and hydrogen peroxide to obtain Ethyl 5-hydroxyisoxazole-3-carboxylate.

Scientific Research Applications

Ethyl 5-hydroxyisoxazole-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. Several studies have reported that Ethyl 5-hydroxyisoxazole-3-carboxylate possesses neuroprotective properties and can inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

ethyl 5-oxo-2H-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-5(8)11-7-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZUEOIXZYSNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)ON1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649478
Record name Ethyl 5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxyisoxazole-3-carboxylate

CAS RN

88393-81-1
Record name Ethyl 5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-hydroxy-1,2-oxazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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